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Compound Name: Hdac6-IN-18
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An In-depth Technical Guide to the Discovery and Synthesis of Hdac6-IN-18 (NR-160)

Introduction

Histone deacetylase 6 (HDACG6) has emerged as a significant therapeutic target for a range of
diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1]
Unlike other HDAC isoforms that are primarily nuclear and regulate gene expression through
histone deacetylation, HDACG is predominantly located in the cytoplasm.[2] It possesses two
catalytic domains and plays a crucial role in various cellular processes by deacetylating non-
histone proteins such as a-tubulin, HSP90, and cortactin.[3] The unique cytoplasmic
localization and substrate profile of HDACG6, coupled with the observation that its deficiency has
minimal adverse effects on normal development, make it an attractive target for selective
inhibition.[1]

This technical guide focuses on the discovery and synthesis of a potent and selective HDACG6
inhibitor, NR-160. This compound, identified through the investigation of a series of tetrazole-
based inhibitors, demonstrates remarkable selectivity for HDAC6 over class | HDAC isoforms.
[1][4] Its discovery was part of a research effort to develop novel therapeutic agents with
improved isoform selectivity to minimize off-target effects associated with pan-HDAC inhibitors.
[1] NR-160 not only serves as a valuable tool for studying the biological functions of HDAC6
but also shows potential in combination therapies, particularly with proteasome inhibitors and
anthracyclines in cancer treatment.[1][4]

Discovery of NR-160
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NR-160 was discovered through a multicomponent synthesis approach aimed at creating a
library of tetrazole-based HDACSG inhibitors.[1] The design strategy focused on generating
compounds with a bifurcated capping group to explore structure-activity relationships and
enhance selectivity. The hit compound, NR-160 (also referred to as compound 6l in the primary
literature), was identified after screening the synthesized library for inhibitory activity against
recombinant HDAC enzymes and for its effect on protein acetylation.[1]

The key innovation in the design of NR-160 lies in its steric complementarity to the L1 and L2
loop pockets of the HDACG catalytic site, a feature that is believed to be responsible for its high
selectivity.[1][4] A co-crystal structure of NR-160 complexed with HDAC6 confirmed these
specific interactions, providing a molecular basis for its selective inhibition.[1][4] This structural
insight is invaluable for the further development of next-generation HDACG inhibitors.

Synthesis of NR-160

The synthesis of NR-160 is described as a straightforward three-step protocol, highlighting its
accessibility for research purposes.[1] The process leverages multicomponent reactions, which
allow for the efficient construction of complex molecules from simple starting materials.

Experimental Protocol: Synthesis of NR-160

While the primary source provides a general scheme, a detailed step-by-step protocol for the
synthesis of NR-160 would be as follows, based on the described multicomponent synthesis
approach for the series of tetrazole-capped HDAC inhibitors:

o Step 1: Synthesis of the Tetrazole-Amine Intermediate: A mixture of the appropriate
aldehyde, an amine, and a cyanide source (e.g., trimethylsilyl cyanide) is reacted in a
suitable solvent to form an a-aminonitrile. This intermediate is then treated with sodium azide
and an ammonium salt (e.g., ammonium chloride) to yield the corresponding 5-substituted
1H-tetrazole.

o Step 2: Acylation of the Intermediate: The tetrazole-containing intermediate from Step 1,
which bears a primary or secondary amine, is then acylated. This is achieved by reacting it
with an appropriate carboxylic acid derivative (e.g., an acid chloride or an activated ester)
that contains the linker and the zinc-binding group precursor. This step introduces the central
part of the inhibitor scaffold.
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o Step 3: Formation of the Hydroxamic Acid: The final step involves the conversion of the zinc-
binding group precursor, typically an ester, into the hydroxamic acid. This is commonly
achieved by treating the ester with hydroxylamine, often in the presence of a base like
potassium hydroxide or sodium hydroxide in a solvent such as methanol or a mixture of
THF/water. The final product, NR-160, is then purified using standard techniques like column
chromatography or recrystallization.
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Caption: Synthetic workflow for NR-160.
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Quantitative Data

NR-160 has been characterized by its potent and selective inhibition of HDACG6. The following
tables summarize the key quantitative data reported for this compound.

Table 1: HDAC Inhibitory Activity of NR-160

Selectivity Index (vs.

HDAC Isoform IC50 (nM)

HDAC1)
HDAC6 30
HDAC1 >10,000 >333
HDAC2 Not Reported
HDAC3 Not Reported
HDACS8 Not Reported

(Data sourced from
MedchemExpress and Rel3ing
et al., 2020)[1][5][6]

ble 2: C icitv of NR-160 i kemia Cell Li

Cell Line IC50 (uM)
HL-60 42.9
Jurkat 32.1
K562 41.6
MOLT-4 42 .4
SUP-B15 225
TALL-1 49.4
HSB-2 51.8

(Data sourced from MedchemExpress)[5]
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The data clearly indicates that NR-160 is a highly selective inhibitor of HDACG6, with an IC50
value in the low nanomolar range.[5][6] Its selectivity over HDAC1, a representative class |
HDAC, is over 333-fold.[1] As a single agent, NR-160 displays low cytotoxicity against various
leukemia cell lines, suggesting a favorable therapeutic window, especially for combination
therapies.[1][5]

Mechanism of Action

The primary mechanism of action for NR-160 is the direct and selective inhibition of the
catalytic activity of HDACSG.[1] This inhibition leads to an increase in the acetylation of HDACG6
substrates, most notably a-tubulin.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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